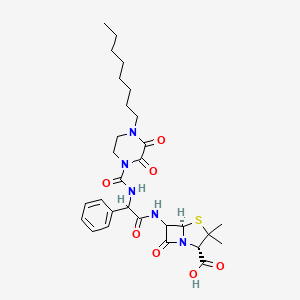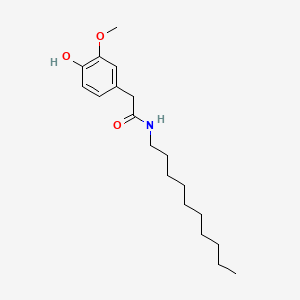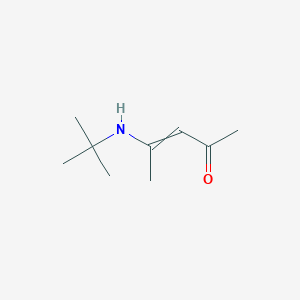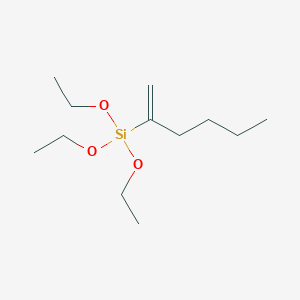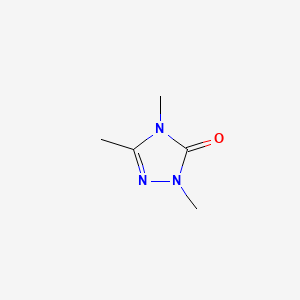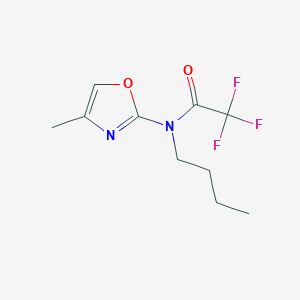
N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide: is a chemical compound characterized by the presence of a trifluoromethyl group, an oxazole ring, and a butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with butylamine and 4-methyl-2-oxazolecarboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group and oxazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- Butyl trifluoroacetate
- 2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl)acetamide
- Ethyl 4,4,4-trifluoro-2-butynoate
Comparison: N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide is unique due to the presence of both a trifluoromethyl group and an oxazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
57068-96-9 |
|---|---|
Fórmula molecular |
C10H13F3N2O2 |
Peso molecular |
250.22 g/mol |
Nombre IUPAC |
N-butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide |
InChI |
InChI=1S/C10H13F3N2O2/c1-3-4-5-15(8(16)10(11,12)13)9-14-7(2)6-17-9/h6H,3-5H2,1-2H3 |
Clave InChI |
DBAXVSWUXDZYAP-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C1=NC(=CO1)C)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


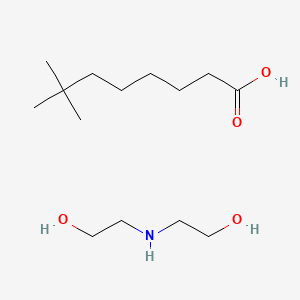
![4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14615186.png)

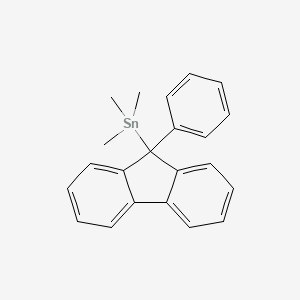
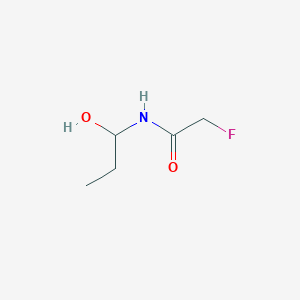
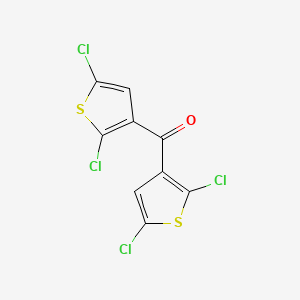
![2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14615202.png)
